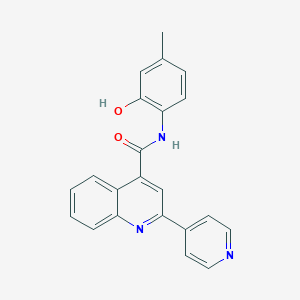![molecular formula C23H22N2O3 B11027999 (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11027999.png)
(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines a benzodioxin ring with a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps. The process begins with the preparation of the benzodioxin ring, followed by the formation of the pyrroloquinoline core. Key reagents include 2,3-dihydro-1,4-benzodioxin and various substituted anilines. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzodioxin or pyrroloquinoline rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents or biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure allows for the design of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: This compound shares structural similarities with other benzodioxin and pyrroloquinoline derivatives.
Quinoline Derivatives: Compounds with a quinoline core, such as quinine and chloroquine, exhibit similar structural features and biological activities.
Benzodioxin Derivatives: Compounds like piperonyl butoxide share the benzodioxin ring and are used in various applications, including as insecticides.
Uniqueness
The uniqueness of This compound lies in its combined structure of benzodioxin and pyrroloquinoline rings. This dual structure imparts unique chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C23H22N2O3 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C23H22N2O3/c1-13-9-16-14(2)12-23(3,4)25-21(16)17(10-13)20(22(25)26)24-15-5-6-18-19(11-15)28-8-7-27-18/h5-6,9-12H,7-8H2,1-4H3 |
InChI Key |
SIFUSBAHGPJGGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=NC4=CC5=C(C=C4)OCCO5)C(=O)N3C(C=C2C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetramethyl 5',5'-dimethyl-6'-(2-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11027920.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11027925.png)
![4-methyl-2-(propan-2-ylamino)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B11027930.png)
![1-{[(2-Phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetyl}piperidine-4-carboxamide](/img/structure/B11027933.png)
![Thiourea, 1-[(4,6-dimethylpyrimidin-2-ylamino)-m-tolylaminomethylene]-3-phenyl-](/img/structure/B11027934.png)
![ethyl 6,8,8,9-tetramethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinoline-3-carboxylate](/img/structure/B11027937.png)
![12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11027945.png)
![3-phenyl-6-(1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11027950.png)
![2-[4-methyl-2-(2-methyl-4-nitrophenyl)-1,3,6-trioxooctahydro-7H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B11027957.png)

![methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11027977.png)
![methyl (2E)-{4-oxo-2-[(5-pentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B11027984.png)
![3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B11027998.png)
![1-(3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butan-1-one](/img/structure/B11028008.png)
